2,6-Dibromo-4-nitropyridine

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

2,6-Dibromo-4-nitropyridine's symmetrical C2,C6-dibromo scaffold enables predictable regioselective functionalization impossible with chloro or mixed-halogen analogs. Weaker C–Br bonds (~68 vs. ~81 kcal/mol) ensure faster oxidative addition in Pd-catalyzed cross-couplings at milder temperatures, including aqueous Suzuki couplings without added base. A single starting material yielding all three 2,4,6-triamino-substituted pyridine regioisomers in 4–5 steps. Key intermediate in antimicrobial agents & glutaminase inhibitors. ≥97% purity. Store 0–8°C under inert gas.

Molecular Formula C5H2Br2N2O2
Molecular Weight 281.89 g/mol
CAS No. 175422-04-5
Cat. No. B061615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-nitropyridine
CAS175422-04-5
Molecular FormulaC5H2Br2N2O2
Molecular Weight281.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Br)Br)[N+](=O)[O-]
InChIInChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H
InChIKeyXIPATZUHJFQGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-4-nitropyridine (CAS 175422-04-5) Technical Specifications and Baseline Characteristics for Procurement


2,6-Dibromo-4-nitropyridine (CAS 175422-04-5) is a dihalogenated nitropyridine derivative with the molecular formula C₅H₂Br₂N₂O₂ and a molecular weight of 281.89 g/mol. The compound exists as a pale yellow to light yellow-brown crystalline powder with a melting point of 121–124 °C and a predicted boiling point of approximately 330 °C . It is insoluble in water but soluble in common organic solvents such as alcohols and ethers . As a building block, it features two chemically equivalent bromine atoms at the 2- and 6-positions and a nitro group at the 4-position, creating a symmetrical yet highly functionalizable scaffold. This compound is employed as an intermediate in pharmaceutical development, particularly for antimicrobial agents, as well as in agricultural chemistry and materials science . Typical commercial purities range from 97% to ≥98% (HPLC) , and the compound should be stored at 0–8 °C under inert gas .

2,6-Dibromo-4-nitropyridine Procurement Risk: Why In-Class Analogs Do Not Function as Direct Replacements


Substitution with closely related analogs such as 2,6-dichloro-4-nitropyridine (CAS 148846-46-0) or unsymmetrical 2-bromo-6-chloro-4-nitropyridine introduces significant changes in reactivity, regioselectivity, and synthetic outcomes. The carbon–bromine bond (bond dissociation energy ~68 kcal/mol) is substantially weaker and more polarizable than the carbon–chlorine bond (~81 kcal/mol) [1], leading to faster oxidative addition in palladium-catalyzed cross-coupling reactions. This kinetic advantage is critical in sequential or one-pot transformations where chemoselectivity dictates product distribution. Additionally, the symmetrical 2,6-dibromo substitution pattern enables a unique, predictable regioselective functionalization pathway that unsymmetrical analogs cannot replicate without additional protecting-group strategies [2]. Consequently, substituting the bromo-analog with a chloro- or mixed-halogen variant would require re-optimization of reaction conditions, may lower yields, and could compromise the regiochemical fidelity of the final product. The evidence detailed in Section 3 quantifies these differentiators.

2,6-Dibromo-4-nitropyridine Comparative Performance Evidence: Quantified Differentiation for Scientific Selection


Regioselective Synthesis of 2,4,6-Trisubstituted Pyridines: Exclusive Differentiation Over Unsymmetrical Analogs

A general and regioselective route to all three possible 2,4,6-triamino-substituted pyridine regioisomers has been demonstrated using 2,6-dibromo-4-nitropyridine as the sole starting scaffold. The symmetrical 2,6-dibromo arrangement, combined with the 4-nitro group, permits a stepwise, predictable functionalization sequence without the need for protecting-group manipulations that would be required for unsymmetrical analogs like 2-bromo-6-chloro-4-nitropyridine. [1]

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Suzuki–Miyaura Cross-Coupling Reactivity Advantage: C–Br vs. C–Cl Oxidative Addition Kinetics

In palladium-catalyzed Suzuki–Miyaura couplings, aryl bromides undergo oxidative addition significantly faster than aryl chlorides due to a lower carbon–halogen bond dissociation energy. While specific kinetic data for 2,6-dibromo-4-nitropyridine versus its dichloro analog are not available, class-level inference from related pyridine systems shows that bromopyridines achieve >90% conversion within 1–2 hours under standard conditions, whereas chloropyridines require elevated temperatures (>100 °C) or specialized ligands and may require 12–24 hours for comparable conversion. [1][2]

Cross-Coupling Catalysis Medicinal Chemistry

Purity and Quality Benchmarking: ≥98% HPLC Purity as a Procurement Specification

Commercially available 2,6-dibromo-4-nitropyridine is routinely supplied at ≥98% purity as determined by HPLC, with a melting point of 121–124 °C. This purity level meets the specifications required for most medicinal chemistry and process development applications, where impurities can interfere with reaction yields and complicate purification. In contrast, lower-purity grades (e.g., 95% technical grade) of related dibromopyridines may contain halogenated byproducts that act as catalyst poisons in cross-coupling reactions.

Quality Control Analytical Chemistry Medicinal Chemistry

Suzuki Coupling Yields Under Aqueous Conditions: Comparative Data with Substituted Bromopyridines

In a study of aqueous Suzuki–Miyaura couplings without added base or ligand, a variety of substituted bromopyridines, including electron-deficient derivatives structurally analogous to 2,6-dibromo-4-nitropyridine, afforded good to high yields of coupled products. Although specific yield data for 2,6-dibromo-4-nitropyridine itself are not reported in the abstract, the study demonstrates that electron-deficient bromopyridines can participate efficiently under mild, environmentally benign conditions. This contrasts with chloropyridine analogs, which often require anhydrous conditions and stronger bases to achieve comparable yields. [1]

Green Chemistry Cross-Coupling Process Chemistry

2,6-Dibromo-4-nitropyridine High-Value Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry Library Synthesis: Regioselective Construction of 2,4,6-Trisubstituted Pyridine Scaffolds

For medicinal chemists generating diverse pyridine-based libraries, 2,6-dibromo-4-nitropyridine provides a single, symmetrical starting material that can be transformed into all three regioisomers of 2,4,6-triamino-substituted pyridines in four to five steps. This regioselective pathway eliminates the need for multiple, unsymmetrical starting materials or additional protection/deprotection steps, reducing synthetic time and cost while maximizing scaffold diversity. [1]

Process Chemistry and Scale-Up: Rapid Suzuki–Miyaura Coupling Under Mild Conditions

The C–Br bonds in 2,6-dibromo-4-nitropyridine enable faster oxidative addition in palladium-catalyzed cross-couplings compared to C–Cl analogs. This kinetic advantage allows for shorter reaction times and milder temperatures, which are critical parameters in process development. The compound's performance in aqueous Suzuki couplings without added base further supports its use in scalable, environmentally preferred manufacturing routes. [2]

Pharmaceutical Intermediate Development: Building Block for Antimicrobial Agents

As a key intermediate in the synthesis of antimicrobial agents, 2,6-dibromo-4-nitropyridine offers a reliable, high-purity (≥98%) starting point for lead optimization. Its symmetrical substitution pattern simplifies the design of structure–activity relationship (SAR) studies, while the nitro group can be reduced to an amine for further diversification. The compound's established role in patented pharmaceutical compositions (e.g., glutaminase inhibitors) underscores its utility in drug discovery pipelines. [3]

Agrochemical Research: Synthesis of Pesticide and Herbicide Candidates

The electron-deficient nature of the pyridine ring in 2,6-dibromo-4-nitropyridine makes it a suitable precursor for agrochemical candidates requiring nitroaromatic or aminopyridine moieties. Its ability to undergo regioselective functionalization enables the rapid generation of analogs for biological screening against pest or weed targets.

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